molecular formula C13H9BrN2O5 B2799782 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-bromobenzoate CAS No. 868679-77-0

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-bromobenzoate

Cat. No.: B2799782
CAS No.: 868679-77-0
M. Wt: 353.128
InChI Key: GBOZLSVXNDYEDC-UHFFFAOYSA-N
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Description

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-bromobenzoate is a chemical compound with the molecular formula C13H8BrN3O4 This compound is characterized by the presence of a pyridine ring substituted with a methyl, nitro, and oxo group, and a benzoate moiety substituted with a bromine atom

Scientific Research Applications

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-bromobenzoate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-bromobenzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst and a base . The specific conditions for synthesizing this compound would include the use of 3-bromobenzoic acid and a suitable pyridine derivative under optimized reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-bromobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzoate moiety can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group in the pyridine ring can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of various substituted benzoates.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-bromobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The bromobenzoate moiety can also participate in various biochemical pathways, potentially leading to the modulation of enzyme activities and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-bromobenzoate is unique due to its combination of a pyridine ring with a nitro and oxo group, and a bromobenzoate moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O5/c1-7-5-10(11(16(19)20)12(17)15-7)21-13(18)8-3-2-4-9(14)6-8/h2-6H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOZLSVXNDYEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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